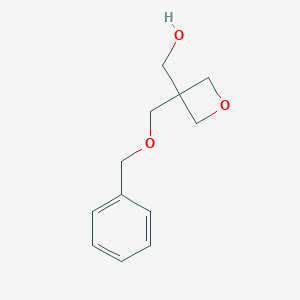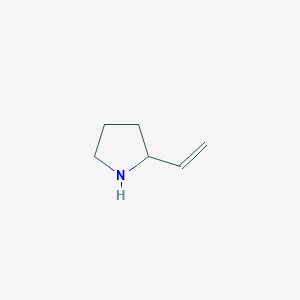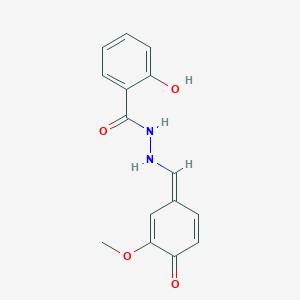![molecular formula C12H10O3 B181953 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one CAS No. 21260-41-3](/img/structure/B181953.png)
7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Vue d'ensemble
Description
7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a chemical compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves the annulation of chromene derivatives. One common method involves the photo-induced hydrogen evolution and annulation of 2,3-diphenyl-4H-chromen-4-ones in an ethanol-water mixture at room temperature . This method is efficient and eliminates the need for catalysts, oxidants, and additives.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
Applications De Recherche Scientifique
7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly cancer.
Industry: Utilized in the development of new materials and as a precursor for synthesizing other valuable compounds.
Mécanisme D'action
The mechanism of action of 7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrano[2,3-f]chromene-4,8-dione: Known for its anticancer activities.
Furo[3,2-c]chromen-4-ones: Synthesized via metal-free annulation reactions and studied for their unique properties.
Uniqueness
7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one stands out due to its specific structural features and the versatility of its chemical reactions. Its ability to undergo various modifications makes it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c13-7-4-5-9-8-2-1-3-10(8)12(14)15-11(9)6-7/h4-6,13H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHZQJPJPNQANY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80415794 | |
| Record name | 7-Hydroxy-2,3-dihydrobenzo[b]cyclopenta[d]pyran-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21260-41-3 | |
| Record name | 7-Hydroxy-2,3-dihydrobenzo[b]cyclopenta[d]pyran-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 7-Hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one a compound of interest in pharmaceutical research?
A1: This compound serves as a scaffold for developing novel steroid sulfatase (STS) inhibitors [, ]. STS plays a crucial role in estrogen biosynthesis, and inhibiting its activity is a promising strategy for treating hormone-dependent cancers, such as breast cancer.
Q2: How does the structure of 7-Hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one influence its activity as an STS inhibitor?
A2: Research indicates that introducing phosphate groups to the core structure of 7-Hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one can significantly enhance its inhibitory effects on STS []. This highlights the importance of specific structural modifications in optimizing the compound's potency as a potential therapeutic agent. Additionally, a study exploring the biotransformation of this compound by fungi found that it readily undergoes selective hydroxylation, suggesting its potential for further structural diversification [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


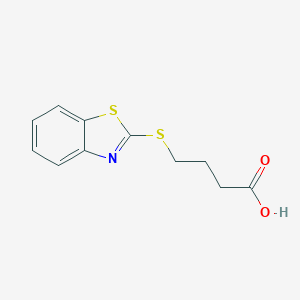
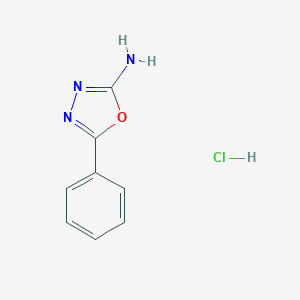

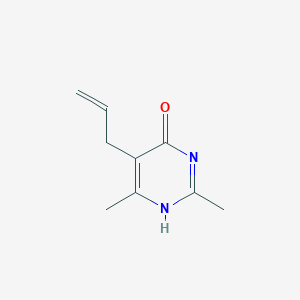
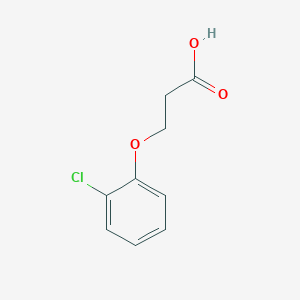
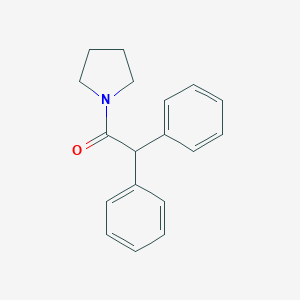
![4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B181879.png)
![3-Chlorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B181881.png)
![Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B181883.png)

